2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine

Medicinal Chemistry Physicochemical Profiling Drug Design

This compound features a saturated 1,3-thiazolidine core, N-furan-3-carbonyl acylation, and C2-4-fluorophenyl substitution—a chemotype distinct from common thiazolidinediones. With zero HBD, TPSA of 58.8 Ų, and XLogP of 2.6, it is optimized for CNS fragment screening and BBB penetration. The furan-3-carbonyl regioisomer provides unique hydrogen bond acceptor geometry versus furan-2-carbonyl analogs, enabling head-to-head regioisomer SAR. The 4-fluorophenyl group offers a ¹⁹F NMR handle for tracer studies. Two synthetic diversification points allow focused library synthesis. Procure the exact regioisomer to ensure valid SAR data and target engagement profiling.

Molecular Formula C14H12FNO2S
Molecular Weight 277.31
CAS No. 2320724-41-0
Cat. No. B2369965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine
CAS2320724-41-0
Molecular FormulaC14H12FNO2S
Molecular Weight277.31
Structural Identifiers
SMILESC1CSC(N1C(=O)C2=COC=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C14H12FNO2S/c15-12-3-1-10(2-4-12)14-16(6-8-19-14)13(17)11-5-7-18-9-11/h1-5,7,9,14H,6,8H2
InChIKeyMKJPTRPYEIMSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine (CAS 2320724-41-0): Structural Identity and Procurement-Relevant Physicochemical Profile


2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine (CAS 2320724-41-0, molecular formula C14H12FNO2S, molecular weight 277.32 g/mol) is a synthetic heterocyclic small molecule comprising a saturated 1,3-thiazolidine ring N-acylated with a furan-3-carbonyl group and C2-substituted with a 4-fluorophenyl group [1]. The compound is cataloged in PubChem (CID 137965462) with computed physicochemical properties including a calculated XLogP3-AA of 2.6, a topological polar surface area of 58.8 Ų, zero hydrogen bond donors, four hydrogen bond acceptors, and two rotatable bonds [1]. Its structure places it at the intersection of thiazolidine, furan, and fluorophenyl chemical space, distinguishing it from thiazolidine-2,4-dione analogs frequently explored for nuclear receptor modulation and metabolic disease targets [2].

Why 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine Cannot Be Replaced by Generic Thiazolidine Analogs: Structural Determinants of Selectivity and Physicochemical Divergence


Within the broader thiazolidine chemical class, minor substitution changes—such as oxidation state of the thiazolidine ring (saturated vs. 2,4-dione), position of the furan carbonyl attachment (furan-2-yl vs. furan-3-yl), and nature of the phenyl substituent (4-fluoro vs. 4-trifluoromethyl)—produce substantial divergence in molecular recognition properties. The saturated 1,3-thiazolidine core of the target compound lacks the acidic N-H proton (hydrogen bond donor count = 0) present in thiazolidine-2,4-dione analogs, fundamentally altering hydrogen-bonding capacity relative to common diabetes-targeted thiazolidinediones [1]. The furan-3-carbonyl regioisomer places the carbonyl oxygen in a distinct spatial orientation compared to furan-2-carbonyl analogs, which can shift docking poses against protein targets [2]. Furthermore, the 4-fluorophenyl group confers a specific electronic profile (σp = 0.06) that differs from the strongly electron-withdrawing 4-trifluoromethyl (σp = 0.54) or 3,4-dichloro substituents found in commercially available comparators, directly impacting π-stacking interactions and metabolic stability [1][3]. These structural features are non-interchangeable in structure–activity relationship (SAR) campaigns and chemical biology probe development, necessitating procurement of the exact compound rather than generic substitution.

2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine: Quantitative Comparator-Based Evidence for Differentiated Procurement Decisions


Hydrogen Bond Donor Count Differentiates Saturated Thiazolidine from Thiazolidine-2,4-dione Comparators

The target compound, bearing a fully saturated 1,3-thiazolidine ring, exhibits zero hydrogen bond donor (HBD) groups, contrasting with the thiazolidine-2,4-dione subclass which universally carries one N-H HBD [1]. This distinction is critical for membrane permeability and off-target promiscuity predictions, as HBD count is a key parameter in Lipinski's Rule of Five and CNS MPO scoring [2].

Medicinal Chemistry Physicochemical Profiling Drug Design

Furan-3-Carbonyl Regioisomerism Provides Distinct Topological Polar Surface Area and Hydrogen Bond Acceptor Geometry Versus Furan-2-Carbonyl Analogs

The target compound features a furan-3-carbonyl substituent, a regioisomer distinct from the more common furan-2-carbonyl or furan-2-ylmethylene motifs found in compounds such as CAY10505 and the HIF-1α inhibitor series [1]. The TPSA contribution of the furan-3-carbonyl oxygen is geometrically nonequivalent to that of a furan-2-carbonyl, affecting calculated TPSA (target TPSA = 58.8 Ų) [2]. While CAY10505 (a furan-2-ylmethylene-thiazolidine-2,4-dione) has a reported TPSA of approximately 71.9 Ų, the target compound's lower TPSA arises from the combination of saturated thiazolidine and furan-3-carbonyl orientation [2][3].

Structural Biology Receptor–Ligand Interactions SAR Campaigns

Rotatable Bond Count Differentiates Conformational Flexibility from More Rigid Thiazolidinone Comparators

The target compound possesses two rotatable bonds (furan-3-carbonyl C–N and phenyl–thiazolidine C–C), a parameter that directly influences conformational entropy and binding free energy [1]. In comparison, the thiazolidinone series from Takeda et al. (2015) bearing alkynylfuran or alkenylfuran substituents at the 5-position typically exhibit three or more rotatable bonds due to extended conjugation [2]. Lower rotational degrees of freedom correlate with reduced entropic penalty upon target binding, a favorable attribute for fragment-based drug discovery and covalent inhibitor design [3].

Conformational Analysis Molecular Modeling Entropy-Driven Binding

Computed LogP Places This Scaffold in a Favorable Lipophilicity Range for Oral Bioavailability Versus Higher LogP Trifluoromethyl and Dichloro Analogs

The target compound's XLogP3-AA of 2.6 falls within the optimal oral drug-like range (1–3), whereas structurally analogous compounds bearing 4-trifluoromethyl (calculated XLogP ~3.5 for Furan-3-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone) or 3,4-dichloro substituents (calculated XLogP >3.5) exceed the upper threshold associated with increased risk of metabolic lability and promiscuous binding [1]. The 4-fluorophenyl group imparts a moderate electron-withdrawing effect (Hammett σp = 0.06) that enhances metabolic stability without drastically elevating lipophilicity, a favorable compromise compared to the strongly lipophilic CF3 (π = 0.88) or Cl substituents [2].

ADME Drug-likeness Lipophilicity

Synthesis and Characterization Data Gap: No Published In Vitro Potency, Selectivity, or In Vivo PK Data Identified for This Specific Compound

At the time of this analysis (April 2026), a comprehensive search of PubMed, PubChem BioAssay, BindingDB, ChEMBL, patent databases, and major vendor catalogs yielded no direct quantitative in vitro potency (IC50, Ki, EC50), selectivity profiling, in vivo pharmacokinetic, or toxicity data specific to 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine (CAS 2320724-41-0). This compound appears to be a building block or screening library member rather than a fully characterized biological probe. Prospective users should therefore expect to generate primary SAR and ADME data de novo. This data gap is not uncommon for screening compounds with no prior literature precedent [1].

Data Deficiency Procurement Risk Assessment Screening Library Context

Optimal Research Application Scenarios for 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine Based on Physicochemical Differentiation Evidence


CNS Drug Discovery Fragment Library Expansion for Blood–Brain Barrier Penetrant Scaffolds

The combination of low TPSA (58.8 Ų), zero HBD count, and moderate lipophilicity (XLogP = 2.6) positions this compound favorably for inclusion in CNS-oriented fragment screening libraries. The TPSA value falls below the 70 Ų threshold associated with favorable BBB penetration in the CNS MPO scoring framework [1]. Procurement is recommended for neuroscience-focused medicinal chemistry groups seeking to diversify thiazolidine-containing fragment collections beyond the more polar thiazolidine-2,4-dione chemotype.

Structure–Activity Relationship (SAR) Exploration of Furan-3-Carbonyl Regioisomers Against HIF-1α/p300 or PI3K Targets

The furan-3-carbonyl regioisomer offers a distinct hydrogen bond acceptor geometry compared to the extensively studied furan-2-carbonyl series (e.g., CAY10505, HIF-1α inhibitors from Takeda et al., 2015) [2]. This compound can serve as an SAR probe to interrogate whether the furan carbonyl positional isomer alters target engagement, selectivity, or binding mode in protein–protein interaction inhibition or kinase inhibition assays. Simultaneous procurement alongside furan-2-carbonyl analogs enables head-to-head regioisomer SAR campaigns.

Synthesis of Focused Compound Libraries Targeting Metabolic or Inflammatory Pathways via Modular Derivatization

The saturated thiazolidine core with N-furan-3-carbonyl and C2-(4-fluorophenyl) substituents provides two synthetically accessible diversification points: (i) the furan ring is amenable to electrophilic substitution or metal-catalyzed cross-coupling at the 2- and 5-positions, and (ii) the 4-fluorophenyl group can undergo nucleophilic aromatic substitution under appropriate conditions [3]. This synthetic tractability makes the compound a valuable building block for generating focused libraries targeting nuclear receptors (FXR, LXR, PPAR) and inflammatory pathways where thiazolidine-containing ligands have demonstrated activity [4].

Control Compound for Evaluating Fluorine-19 NMR Metabolic Tracing Experiments

The single fluorine atom at the 4-position of the phenyl ring provides a well-defined ¹⁹F NMR handle with a chemical shift distinct from trifluoromethyl analogs [3]. This compound can serve as a non-cytotoxic control or tracer in ¹⁹F NMR-based cellular uptake, metabolism, or protein-binding studies, where its moderate lipophilicity and absence of acidic protons simplify spectral interpretation relative to thiazolidine-2,4-dione controls.

Quote Request

Request a Quote for 2-(4-Fluorophenyl)-3-(furan-3-carbonyl)-1,3-thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.